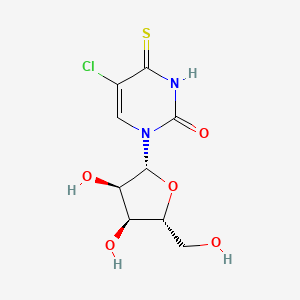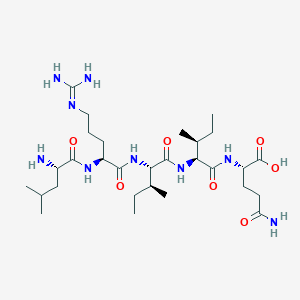![molecular formula C21H21N2O2P B14189997 P,P-Diphenyl-N-[(2-phenylethyl)carbamoyl]phosphinic amide CAS No. 922712-23-0](/img/structure/B14189997.png)
P,P-Diphenyl-N-[(2-phenylethyl)carbamoyl]phosphinic amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P,P-Diphenyl-N-[(2-phenylethyl)carbamoyl]phosphinic amide: is a chemical compound with the molecular formula C20H20NOP and a molecular weight of 321.362 g/mol . This compound is known for its unique structure, which includes a phosphinic amide group bonded to a diphenyl and a phenylethyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of P,P-Diphenyl-N-[(2-phenylethyl)carbamoyl]phosphinic amide typically involves the reaction of diarylphosphine oxides with amines. One efficient method is the electrosynthesis approach, which involves oxidative cross-coupling between N-H and P-H bonds under mild and metal-free conditions . This method provides good to excellent yields in one step.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as those used in laboratory settings, scaled up for industrial applications. The use of electrosynthesis can be advantageous due to its efficiency and environmentally friendly nature.
Analyse Chemischer Reaktionen
Types of Reactions: P,P-Diphenyl-N-[(2-phenylethyl)carbamoyl]phosphinic amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic amide to phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the phenylethyl or diphenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
P,P-Diphenyl-N-[(2-phenylethyl)carbamoyl]phosphinic amide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which P,P-Diphenyl-N-[(2-phenylethyl)carbamoyl]phosphinic amide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphinic amide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- P,P-Diphenyl-N-[(1-phenylethyl)phosphinic amide]
- P-Methyl-P-phenyl-N-(1-phenylethyl)phosphinic amide
- P-(tert-Butyl)-P-phenyl-N-(1-phenylethyl)phosphinic amide
Comparison: P,P-Diphenyl-N-[(2-phenylethyl)carbamoyl]phosphinic amide is unique due to its specific phenylethyl group, which can influence its reactivity and interactions compared to other similar compounds. The presence of the phenylethyl group can enhance its solubility and binding affinity in certain applications, making it distinct from other phosphinic amides.
Eigenschaften
CAS-Nummer |
922712-23-0 |
|---|---|
Molekularformel |
C21H21N2O2P |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
1-diphenylphosphoryl-3-(2-phenylethyl)urea |
InChI |
InChI=1S/C21H21N2O2P/c24-21(22-17-16-18-10-4-1-5-11-18)23-26(25,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2,(H2,22,23,24,25) |
InChI-Schlüssel |
QVHKWXZYRJHDTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCNC(=O)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Diphenylmethylidene)amino]-2-(prop-2-en-1-yl)pent-4-enamide](/img/structure/B14189924.png)

![4-{[4-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B14189947.png)

![3-(3,4-Dimethoxyphenyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14189964.png)





![(6R)-6-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14189990.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(4,5-dimethyl[1,1'-biphenyl]-2-yl)ethyl]-](/img/structure/B14189992.png)

